molecular formula C15H13FN2O2 B13413822 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide CAS No. 62665-93-4

2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide

Cat. No.: B13413822
CAS No.: 62665-93-4
M. Wt: 272.27 g/mol
InChI Key: NQOHWIJDSNIPJW-UHFFFAOYSA-N
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Description

2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide is a chemical compound with the molecular formula C15H13FN2O2 It is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide typically involves the condensation reaction between 5-fluoro-2-hydroxybenzaldehyde and phenylmethyleneaminoacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)ethanol
  • 2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)propanoic acid

Uniqueness

2-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

62665-93-4

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27 g/mol

IUPAC Name

2-[[(5-fluoro-2-hydroxyphenyl)-phenylmethylidene]amino]acetamide

InChI

InChI=1S/C15H13FN2O2/c16-11-6-7-13(19)12(8-11)15(18-9-14(17)20)10-4-2-1-3-5-10/h1-8,19H,9H2,(H2,17,20)

InChI Key

NQOHWIJDSNIPJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCC(=O)N)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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